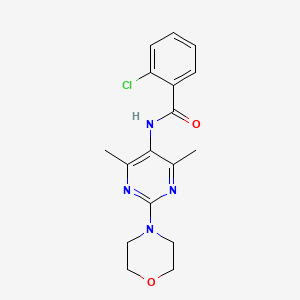

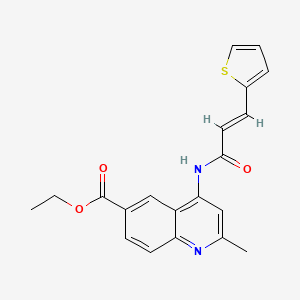

![molecular formula C12H7ClN4OS B2614467 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide CAS No. 1207054-97-4](/img/structure/B2614467.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of benzo[c][1,2,5]thiadiazole . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are often included into a wide variety of biologically active compounds and various photovoltaic devices .

科学的研究の応用

Photovoltaics

The electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively researched for use in photovoltaics. These systems involve combining the BTZ acceptor group with various donor groups. By systematically modifying the optoelectronic and photophysical properties, researchers aim to enhance the efficiency of solar cells. The compound’s ability to absorb light and generate charge carriers makes it a promising candidate for next-generation solar cell materials .

Visible-Light Organophotocatalysis

While BTZs have been studied for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth exploration until recently. Researchers synthesized a library of 26 D–A compounds based on the BTZ group and systematically modified their properties. These photocatalysts were validated using various reactions, including Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. The compound’s ability to harness visible light for catalytic reactions opens up new avenues in green chemistry and sustainable synthesis .

Antibacterial Activity

Aggregation-induced emission luminogens (AIEgens) containing the BTZ core have shown potent bactericidal activity against both extracellular and internalized Gram-positive pathogens. These compounds exhibit aggregation-induced emission, which enhances their fluorescence upon aggregation. The compound’s antibacterial properties make it relevant for developing novel antimicrobial agents .

Organic Light Emitting Diodes (OLEDs)

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor have been investigated for OLED applications. The compound’s electronic properties contribute to efficient charge transport and emission in OLED devices. Its potential inclusion in OLED materials could lead to improved display technologies and energy-efficient lighting .

Medicinal Chemistry

While not extensively explored, the BTZ scaffold offers opportunities in medicinal chemistry. Researchers may investigate its interactions with biological targets, potential drug-like properties, and therapeutic applications. Further studies are needed to unlock its full potential in this field.

将来の方向性

While the future directions for “N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide” are not specified in the sources I found, benzo[c][1,2,5]thiadiazole derivatives are being investigated for various applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

作用機序

Target of Action

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide, also known as N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide, primarily targets bacteria . It has been shown to exhibit potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .

Mode of Action

The compound interacts with its bacterial targets through a mechanism that involves the induction of fluorescence . This is achieved by the compound’s triphenylamine sequence, rather than its positively charged pyridine group, first making contact with the cell membrane . Once N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is fully inserted into the cell membrane, its hydrophobic triphenylamine sequence is located in the hydrophobic core of the cell membrane, restricting the compound’s molecular rotation and thereby inducing fluorescence .

Biochemical Pathways

The affected biochemical pathways involve the generation of reactive oxygen species . N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide exhibits a high singlet oxygen quantum yield of 0.442 , indicating efficient generation of reactive oxygen species. These species can cause damage to various cellular components, leading to cell death .

Result of Action

The action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide results in significant changes at the molecular and cellular levels. Upon light irradiation, there is a noticeable decrease in mitochondrial membrane potential, abnormal mitochondrial morphology, and destruction of phagocytic vesicles and lysosomes, further inducing cell apoptosis . This enhances the anti-tumor activity of cancer treatment .

Action Environment

The action, efficacy, and stability of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide can be influenced by environmental factors. For instance, the compound’s bactericidal activity is induced by light irradiation This suggests that the compound’s action may be influenced by the presence and intensity of light in its environment

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4OS/c13-7-4-5-14-10(6-7)12(18)15-8-2-1-3-9-11(8)17-19-16-9/h1-6H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBJDRWIKOMMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

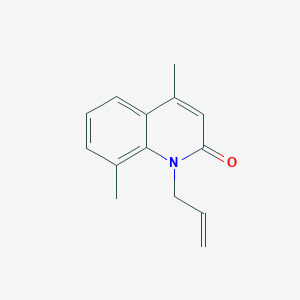

![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)

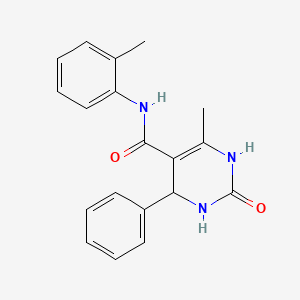

![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)

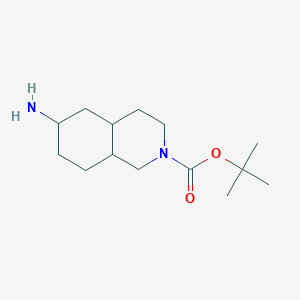

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)

![N-{[3-(4-fluorobenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2614392.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)

![N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2614397.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)